Diphenyl(3-phosphanylpropyl)phosphane
Description
Diphenyl(3-phosphanylpropyl)phosphane is an organophosphorus compound with the molecular formula C15H18P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 3-phosphanylpropyl group attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Properties
CAS No. |
608881-56-7 |
|---|---|
Molecular Formula |
C15H18P2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
diphenyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C15H18P2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 |
InChI Key |
GVFJDBZNGWNEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(3-phosphanylpropyl)phosphane can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with 3-chloropropylphosphine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Another method involves the use of Grignard reagents. For instance, the reaction of diphenylphosphine with 3-bromopropylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine using reducing agents like trichlorosilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides are commonly used oxidizing agents.
Reduction: Trichlorosilane and other silanes are effective reducing agents.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Scientific Research Applications
Catalysis
1.1 Hydrogen Evolution Reaction (HER)
Diphenyl(3-phosphanylpropyl)phosphane has been investigated as a ligand in cobalt-based catalysts for the hydrogen evolution reaction. The presence of phosphine groups enhances the stability of the catalyst under air and improves its electrochemical performance. A study demonstrated that complexes formed with this phosphine exhibited favorable kinetics for hydrogen production, making them promising candidates for sustainable energy applications .
1.2 Organic Synthesis
In organic synthesis, this compound serves as an effective ligand in various transition metal-catalyzed reactions. Its ability to stabilize metal centers facilitates reactions such as cross-coupling and oxidation processes. The compound's steric and electronic properties allow for selective activation of substrates, leading to higher yields and improved reaction conditions.
Coordination Chemistry
2.1 Ligand Properties
As a bidentate ligand, this compound coordinates with transition metals to form stable complexes. These complexes are crucial in developing new materials with tailored properties. The ligand's phosphine functionality enables strong interactions with metal centers, influencing the electronic characteristics of the resulting complexes.
2.2 Case Study: Metal Complexes
Research has shown that complexes formed with this compound exhibit unique catalytic properties in asymmetric synthesis. For instance, when paired with palladium or platinum, these complexes have been utilized in enantioselective reactions, demonstrating significant potential in pharmaceutical applications .
Material Science
3.1 Polymer Chemistry
In material science, this compound is used to modify polymer matrices. Its incorporation into polymer networks enhances thermal stability and mechanical properties. Studies indicate that polymers containing this phosphine exhibit improved flame retardancy and reduced smoke generation during combustion, making them suitable for applications in aerospace and automotive industries .
3.2 Data Table: Properties of Modified Polymers
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 45 |
| Flame Retardancy Rating | UL94 V-0 | UL94 V-0 |
| Smoke Density (m²/kg) | 200 | 150 |
Mechanism of Action
The mechanism of action of diphenyl(3-phosphanylpropyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 3-phosphanylpropyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with two diphenylphosphino groups connected by an ethane linker.
Uniqueness
Diphenyl(3-phosphanylpropyl)phosphane is unique due to its 3-phosphanylpropyl group, which provides additional flexibility and steric properties compared to other similar compounds. This structural feature allows it to form more diverse and stable complexes with transition metals, making it a valuable ligand in various catalytic applications.
Biological Activity
Diphenyl(3-phosphanylpropyl)phosphane, a phosphine derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound's structure allows it to interact with various biological systems, leading to diverse effects that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its phosphine functional group attached to a propyl chain. The general formula can be represented as:
This structure is significant in determining its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phosphine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inducing apoptosis in breast cancer cells (MCF-7) and other types of cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one | MCF-7 | 12.5 | Modulates estrogen receptors |
| Chalcone derivatives | Various | 10-30 | Antioxidant and antiproliferative |
Note: TBD = To Be Determined.
Antimicrobial Activity
Phosphine compounds have also been investigated for their antimicrobial properties. Studies have shown that they can exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Phosphine Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Copper(II) complexes | E. coli | 15 µg/mL |
| Cobalt(II) complexes | Aspergillus niger | 20 µg/mL |
Case Studies
Case Study 1: Anticancer Effects in Vivo
In a recent study, researchers evaluated the in vivo effects of this compound on tumor-bearing mice. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of E. coli. The study demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative therapeutic agent.
Q & A
Q. What are the common catalytic applications of diphenyl(3-phosphanylpropyl)phosphane in enantioselective synthesis?
this compound is frequently employed as a ligand in asymmetric catalysis, particularly in palladium- and copper-catalyzed reactions. For example, chiral pincer Pd-complexes incorporating this ligand have demonstrated high enantioselectivity (up to 97% ee) in hydrophosphination reactions with pyridine-containing substrates . Methodologically, its effectiveness depends on structural modifications, such as the introduction of benzoyl groups or imidazoline moieties, which can either enhance or reduce catalytic activity. Researchers should optimize ligand-substrate pairing using kinetic studies and X-ray crystallography to validate stereochemical outcomes .
Q. How does this compound influence reaction mechanisms in Michael addition reactions?
In Michael additions, this ligand facilitates asymmetric induction by coordinating to metal centers (e.g., Pd or Cu), enabling stereocontrol through π-orbital interactions and steric effects. For instance, its use in the addition of diphenyl phosphane to N-vinylimidazoles achieved 96% ee when paired with TMEDA as a co-catalyst . Researchers should employ mechanistic probes such as isotopic labeling (e.g., deuterated substrates) and density functional theory (DFT) calculations to elucidate transition-state geometries and rate-determining steps .
Q. What analytical techniques are critical for characterizing this compound-containing complexes?
Single-crystal X-ray diffraction (SC-XRD) is indispensable for determining ligand-metal coordination geometries. Tools like SHELXL and SIR97 are widely used for structure refinement . Nuclear magnetic resonance (NMR) spectroscopy, particularly P NMR, provides insights into phosphorus-ligand bonding environments. For dynamic processes (e.g., ligand exchange), variable-temperature NMR or stopped-flow kinetics are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantioselectivity data across structurally similar substrates?
Substrate electronic and steric effects often lead to variability in enantioselectivity. For example, ortho-substituted chalcones reduced ee values from 89% to 60% in phosphane oxide additions, while pyridinyl substituents maintained >92% ee . To address contradictions, systematic substrate screening combined with Hammett plots or steric parameter analyses (e.g., Tolman cone angles) can identify key structural determinants. Computational modeling (e.g., molecular docking) further clarifies steric/electronic mismatches .
Q. What strategies improve the stability and recyclability of this compound-based catalysts?
Catalyst degradation often arises from ligand oxidation or metal leaching. Solutions include:
- Encapsulation : Embedding catalysts in porous matrices (e.g., MOFs) to prevent aggregation.
- Redox-stable ligands : Introducing electron-withdrawing groups (e.g., fluorinated aryl rings) to mitigate phosphorus oxidation.
- Continuous-flow systems : Enhancing recyclability by immobilizing catalysts on silica or polymer supports. Studies on air-stable P=S analogues (Table 8, entry 6) demonstrated retained activity after multiple cycles .
Q. How do competing reaction pathways (e.g., 1,4 vs. 1,6 addition) arise in this compound-catalyzed systems?
Mechanistic divergence is influenced by catalyst symmetry and substrate conjugation. C2-symmetric pincer catalysts (e.g., complex 24) favor 1,4 addition via a locked transition state, whereas non-symmetric Pd complexes (e.g., 28) enable 1,6 addition through flexible coordination . To distinguish pathways, kinetic isotope effect (KIE) studies and in situ IR spectroscopy are recommended to monitor intermediate formation .
Q. What are the limitations of current density-functional theory (DFT) methods in modeling this compound-mediated reactions?
While DFT methods like M06 predict transition states for Negishi couplings involving phosphane ligands, they often underestimate dispersion forces in bulky ligand systems . Hybrid approaches combining DFT with machine learning (ML)-corrected force fields improve accuracy for sterically congested intermediates. Validation against experimental crystallographic data (e.g., bond lengths/angles) is critical .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
